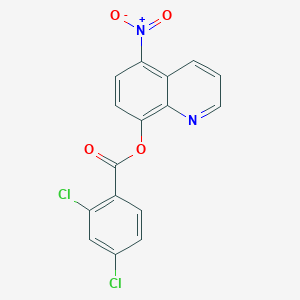JMJD7-IN-1
CAS No.: 311316-96-8
Cat. No.: VC4926326
Molecular Formula: C16H8Cl2N2O4
Molecular Weight: 363.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 311316-96-8 |
|---|---|
| Molecular Formula | C16H8Cl2N2O4 |
| Molecular Weight | 363.15 |
| IUPAC Name | (5-nitroquinolin-8-yl) 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H |
| Standard InChI Key | YKPUGYXWOBGQLL-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Profile of JMJD7-IN-1
JMJD7-IN-1 (5-nitroquinolin-8-yl 2,4-dichlorobenzoate) is a synthetic small molecule with the molecular formula C₁₆H₈Cl₂N₂O₄ and a molecular weight of 363.15 g/mol. Its chemical structure features a nitroquinoline scaffold linked to a dichlorobenzoate group, optimized for binding to JMJD7’s catalytic pocket .
Table 1: Key Chemical Properties of JMJD7-IN-1
| Property | Value |
|---|---|
| CAS Number | 311316-96-8 |
| Molecular Formula | C₁₆H₈Cl₂N₂O₄ |
| Molecular Weight | 363.15 g/mol |
| Solubility | 8.33 mg/mL in DMSO |
| Storage Conditions | -80°C (6 months), -20°C (1 month) |
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, though stability requires protection from light and低温 storage .
Mechanism of Action: Targeting JMJD7’s Catalytic Activity
JMJD7-IN-1 acts as a competitive inhibitor by occupying the 2OG-binding site of JMJD7, a critical cofactor for its hydroxylase activity. Structural modeling based on JMJD7’s crystal structure (PDB: 5NFO) suggests that the inhibitor’s nitroquinoline moiety interacts with hydrophobic residues near the Fe(II) center, while the dichlorobenzoate group stabilizes binding via halogen bonds .
Key Mechanistic Insights:
-
Enzyme Inhibition: JMJD7-IN-1 reduces 2OG turnover by 70% at 10 μM, as shown in Fe(II)-dependent assays .
-
Dimerization Disruption: Biophysical studies indicate that JMJD7-IN-1 binding alters the enzyme’s dimeric conformation, potentially impairing its interaction with DRG substrates .
Biological Activity and Cellular Effects
JMJD7-IN-1 exhibits dose-dependent inhibition across multiple cancer cell lines, highlighting its broad antiproliferative effects:
Table 2: Growth Inhibition of Cancer Cell Lines by JMJD7-IN-1
| Cell Line | IC₅₀ (μM) |
|---|---|
| T-47D | 9.40 |
| SK-BR-3 | 13.26 |
| Jurkat | 15.03 |
| HeLa | 16.14 |
Notably, these effects correlate with JMJD7 expression levels, suggesting selectivity for JMJD7-high tumors . Mechanistically, JMJD7 inhibition disrupts DRG1/2 hydroxylation, impairing their GTPase activity and downstream translational regulation .
Pharmacological and Kinetic Data
Binding Affinity and Selectivity
-
JMJD7 Binding: Surface plasmon resonance (SPR) assays confirm JMJD7-IN-1’s affinity, with a Kd of 3.80 μM .
-
Selectivity Profiling: The compound shows >50-fold selectivity over related JmjC demethylases (e.g., KDM4A-C), as determined by AlphaScreen assays .
Pharmacokinetic Properties
While in vivo data remain limited, in vitro metabolic stability studies in human liver microsomes indicate moderate clearance (CL = 22 mL/min/kg), suggesting potential for further optimization .
Research Applications and Future Directions
JMJD7-IN-1’s primary application lies in dissecting JMJD7’s biological functions. Recent studies utilize the inhibitor to:
-
Elucidate DRG Hydroxylation Pathways: By blocking JMJD7, researchers have linked DRG hydroxylation to ribosomal biogenesis and cell cycle progression .
-
Explore Cancer Dependencies: JMJD7-high cell lines, such as T-47D, show reduced viability upon treatment, implicating JMJD7 as a vulnerability in certain cancers .
Future work may focus on:
-
Developing analogs with improved blood-brain barrier penetration for neurodegenerative disease research.
-
Combining JMJD7-IN-1 with other epigenetic inhibitors to assess synergistic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume